(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information on the compound’s source or method of synthesis.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield.Molecular Structure Analysis
This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information on reaction mechanisms, reaction conditions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information on the compound’s chemical reactivity.Scientific Research Applications
Bromination and Structural Analysis
- A study by Han et al. (1999) discusses the bromination of cyclohexadiene, including (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. They explored the mechanism of bromination and confirmed structures using NMR and X-ray crystallography (Han et al., 1999).
Organic Synthesis
- Hudlický and Thorpe (1997) highlighted the use of cyclohexadiene-cis-diols in organic synthesis. These compounds are valuable for synthesizing a range of natural products and developing methodologies for organic molecules (Hudlický & Thorpe, 1997).
Photochemical Studies
- Ujike et al. (2005) studied the photoisomerization and photocyclization of 3,5-cyclohexadiene-1,2-diimine, a compound related to (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, in low-temperature argon matrices. They investigated the effects of different wavelengths on these processes (Ujike et al., 2005).
Chemical Intermediates
- Chen (2010) described the use of cis-3,5-cyclohexadiene-1,2-diol in the production of chemicals and polymers, notably its role in the pharmaceutical industry and polymer production (Chen, 2010).
Catalysis
- Kabir et al. (2010) demonstrated that cis-1,2-cyclohexanediol, a compound similar to (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, is an effective ligand in a Cu-catalytic system for cross-coupling reactions, underscoring its utility in synthesizing biologically important compounds (Kabir et al., 2010).
Auto-Ignition Control
- Schönborn et al. (2019) investigated 1,3-cyclohexadiene for its potential in changing the reactivity of conventional fuel, contributing to the field of auto-ignition control (Schönborn et al., 2019).
Polymerization
- Darensbourg et al. (2014) focused on the coupling reaction of 1,2-epoxy-4-cyclohexene with CO2, leading to the formation of cis-cyclohexadiene carbonate, a compound related to (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. They explored its polymerization and functionalization, highlighting its significance in materials science (Darensbourg et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures.
Future Directions
This could involve suggesting further studies to fully understand the compound’s properties, potential applications, and effects on human health and the environment.
properties
IUPAC Name |
(1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGXZKAVBGFGF-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474061 | |
Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |
CAS RN |
130792-45-9 | |
Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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